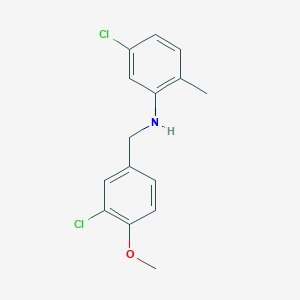
(3-chloro-4-methoxybenzyl)(5-chloro-2-methylphenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-chloro-4-methoxybenzyl)(5-chloro-2-methylphenyl)amine, also known as CMMPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of phenethylamines and has been found to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of (3-chloro-4-methoxybenzyl)(5-chloro-2-methylphenyl)amine as an SSRA is not fully understood. However, it is thought to work by binding to the serotonin transporter protein and causing it to release serotonin into the synaptic cleft. This leads to an increase in serotonin levels in the brain, which can have a range of effects on mood, cognition, and behavior.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its SSRA activity, it has also been found to act as a dopamine releasing agent (DRA), which could make it useful in the treatment of Parkinson's disease. It has also been found to have analgesic properties, which could make it useful in the treatment of pain.
実験室実験の利点と制限
One of the main advantages of (3-chloro-4-methoxybenzyl)(5-chloro-2-methylphenyl)amine for lab experiments is its selectivity for serotonin and dopamine release. This makes it a useful tool for studying the effects of these neurotransmitters on various physiological and behavioral processes. However, one limitation of this compound is its potential for abuse, which could make it difficult to obtain regulatory approval for its use in human studies.
将来の方向性
There are several future directions for research on (3-chloro-4-methoxybenzyl)(5-chloro-2-methylphenyl)amine. One area of interest is in the development of more selective and potent SSRA and DRA compounds. Another area of interest is in the study of the long-term effects of this compound on the brain and behavior. Finally, there is a need for more research on the potential therapeutic applications of this compound, particularly in the treatment of psychiatric disorders and neurological diseases.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound with potential applications in scientific research. Its selectivity for serotonin and dopamine release make it a useful tool for studying the effects of these neurotransmitters on various physiological and behavioral processes. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of (3-chloro-4-methoxybenzyl)(5-chloro-2-methylphenyl)amine involves the reaction of 3-chloro-4-methoxybenzaldehyde and 5-chloro-2-methylphenethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction yields this compound as a white crystalline powder with a melting point of 131-133°C.
科学的研究の応用
(3-chloro-4-methoxybenzyl)(5-chloro-2-methylphenyl)amine has been found to exhibit a range of potential applications in scientific research. One of the most promising applications is in the field of neuroscience, where it has been found to act as a selective serotonin releasing agent (SSRA). This means that it has the potential to increase the levels of serotonin in the brain, which could be useful in the treatment of various psychiatric disorders such as depression and anxiety.
特性
IUPAC Name |
5-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO/c1-10-3-5-12(16)8-14(10)18-9-11-4-6-15(19-2)13(17)7-11/h3-8,18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDPRIASVBKDJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NCC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

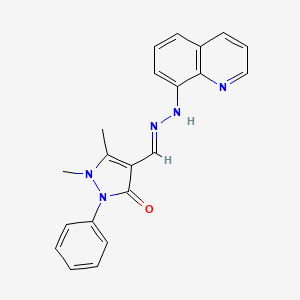

![1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde [5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]hydrazone](/img/structure/B5864348.png)

![2-[4-(1,2-dihydro-5-acenaphthylenylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5864360.png)
![3-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5864367.png)
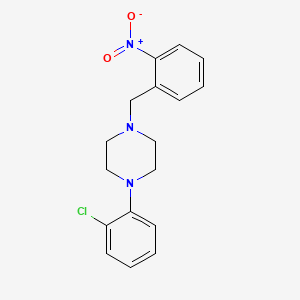
![2-(4-allyl-2-methoxyphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5864373.png)
![N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5864388.png)
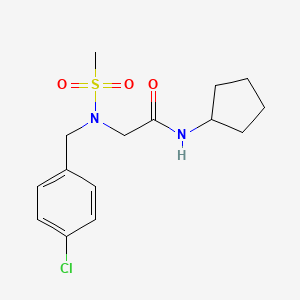
![2-(3-methoxyphenyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5864414.png)
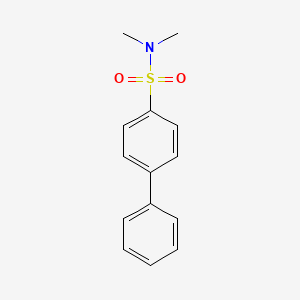
![2-[(1H-benzimidazol-2-ylmethyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B5864425.png)
![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5864429.png)